molecular formula C11H10N4S B12819862 5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine

5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine

Cat. No.: B12819862
M. Wt: 230.29 g/mol
InChI Key: HGDZUAWNVBJPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound comprises a benzimidazole ring fused to a thiazole ring, with a methyl substituent at the 4-position of the thiazole and an amine group at the 2-position. X-ray crystallographic studies of analogous compounds, such as 2-(thiazol-4-yl)-1H-benzo[d]imidazol-5-amine, reveal planar geometries for both heterocyclic systems, with bond lengths consistent with aromatic delocalization. The benzimidazole moiety exhibits typical C–N bond lengths of approximately 1.33–1.37 Å, while the thiazole ring shows C–S distances of 1.71–1.74 Å, aligning with reported values for similar structures.

The methyl group at the thiazole’s 4-position introduces steric considerations, slightly distorting the planarity of the thiazole ring. Intermolecular hydrogen bonding between the amine group and neighboring nitrogen atoms stabilizes the crystal lattice, as observed in related benzimidazole-thiazole hybrids. A comparative analysis of torsion angles indicates minimal deviation from coplanarity (≤5°), suggesting strong π-conjugation across the fused system.

Table 1: Key crystallographic parameters for analogous benzimidazole-thiazole hybrids

Parameter Value (Å/°)
Benzimidazole C–N bond 1.34–1.37
Thiazole C–S bond 1.71–1.74
N–H···N hydrogen bond 2.85–2.92
Torsion angle (thiazole) 3.2–5.1

Spectroscopic Identification Techniques

Spectroscopic characterization of this compound relies on nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry. In the ^1^H NMR spectrum, the methyl group resonates as a singlet at δ 2.37 ppm, while the amine protons appear as broad singlets near δ 11.4–12.5 ppm, consistent with hydrogen-bonded environments. Aromatic protons in the benzimidazole and thiazole rings resonate between δ 7.2–8.6 ppm, with coupling patterns reflecting their positions relative to electronegative substituents.

The ^13^C NMR spectrum confirms the presence of a methyl group (δ 21.0 ppm) and aromatic carbons, including a distinctive signal at δ 149.2 ppm for the thiazole’s C–S carbon. IR spectroscopy reveals N–H stretching vibrations at 3250–3265 cm⁻¹ and C=N stretches at 1565–1626 cm⁻¹, characteristic of benzimidazole and thiazole rings. High-resolution mass spectrometry (HRMS) yields a molecular ion peak at m/z 216.26 (calculated for C₁₀H₁₀N₄S), corroborating the molecular formula.

Table 2: Key spectroscopic signatures

Technique Signal (δ/cm⁻¹/m/z) Assignment
^1^H NMR 2.37 ppm CH₃ (thiazole)
^13^C NMR 149.2 ppm Thiazole C–S
IR 3252 cm⁻¹ N–H stretch
HRMS 216.26 [M+H]⁺

Computational Modeling of Electronic Properties

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic structure of this compound. The highest occupied molecular orbital (HOMO) localizes over the benzimidazole ring and the thiazole’s nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) occupies the thiazole’s sulfur and adjacent carbons. This distribution suggests nucleophilic reactivity at the benzimidazole moiety and electrophilic susceptibility near the thiazole’s sulfur.

The HOMO-LUMO energy gap, calculated as 4.1 eV, indicates moderate electronic stability. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the amine lone pairs and the thiazole’s π*-orbitals, stabilizing the molecule by ~25 kcal/mol. Molecular electrostatic potential (MEP) maps highlight electron-rich regions at the amine group and thiazole sulfur, aligning with observed hydrogen-bonding tendencies.

Table 3: Computed electronic parameters

Parameter Value (eV)
HOMO energy -6.3
LUMO energy -2.2
HOMO-LUMO gap 4.1
NBO stabilization 25.4 kcal/mol

Properties

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

5-(1H-benzimidazol-2-yl)-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H10N4S/c1-6-9(16-11(12)13-6)10-14-7-4-2-3-5-8(7)15-10/h2-5H,1H3,(H2,12,13)(H,14,15)

InChI Key

HGDZUAWNVBJPHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthesis of the Benzimidazole Intermediate

The benzimidazole moiety is typically synthesized via the condensation of o-phenylenediamine with carboxylic acid derivatives or their equivalents under acidic conditions.

  • Method: Reaction of o-phenylenediamine with bromoacetic acid in the presence of 4 M hydrochloric acid yields 2-(bromomethyl)-1H-benzimidazole, a key intermediate.
  • Characterization: The intermediate shows characteristic IR bands (3372–3025 cm⁻¹ for NH and aromatic CH), and ^1H-NMR signals include a singlet at δ 4.85 ppm for methylene protons adjacent to bromine and δ 10.32 ppm for the benzimidazole NH proton.

Synthesis of the Thiazole Core

The thiazole ring with a methyl substituent and an amino group is commonly prepared via the Hantzsch thiazole synthesis , which involves the reaction of α-haloketones with thiourea derivatives.

  • Method: Reaction of 3-chloro-2,4-pentanedione with thioureas under reflux conditions forms 5-acetylthiazoles, which can be further converted to 4-methylthiazol-2-amine derivatives by appropriate functional group transformations.
  • Alternative: The use of isopropyl thiourea or substituted thioureas allows for variation in the thiazole substituents.

Coupling of Benzimidazole and Thiazole Units

The key step in preparing 5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine is the coupling of the benzimidazole intermediate with the thiazole amine.

  • Method: The 2-(bromomethyl)-1H-benzimidazole intermediate undergoes nucleophilic substitution with 4-methylthiazol-2-amine or its derivatives to form the target compound.
  • Reaction Conditions: Typically carried out in polar aprotic solvents under reflux, sometimes with a base to facilitate substitution.

Alternative Synthetic Strategy via Isothiocyanate and Diamine Coupling

A more recent and scalable synthetic approach involves the coupling of isothiocyanate derivatives with benzene-1,2-diamines followed by intramolecular cyclization mediated by carbodiimide reagents.

  • Procedure:
    • Synthesis of isothiocyanates from epoxides via azide intermediates, protection, and reduction steps.
    • Preparation of benzene-1,2-diamines from substituted nitrobenzenes via nucleophilic aromatic substitution and reduction.
    • Coupling of these two building blocks followed by cyclization using N,N′-diisopropylcarbodiimide (DIC) to yield benzimidazole derivatives.
  • Advantages: This method improves yield and scalability compared to traditional methods.

Summary Table of Preparation Steps

Step Starting Material(s) Reaction Type Conditions/Notes Product/Intermediate Reference
1 o-Phenylenediamine + Bromoacetic acid Condensation 4 M HCl, reflux 2-(Bromomethyl)-1H-benzimidazole
2 3-Chloro-2,4-pentanedione + Thiourea Hantzsch thiazole synthesis Reflux in suitable solvent 5-Acetylthiazole derivatives
3 5-Acetylthiazole derivatives Functional group transformation Reflux with DMF-DMA or Bredereck’s reagent 4-Methylthiazol-2-amine derivatives
4 2-(Bromomethyl)-1H-benzimidazole + Thiazol-2-amine Nucleophilic substitution Polar aprotic solvent, reflux, base catalysis This compound
5 Isothiocyanate derivatives + Benzene-1,2-diamines Coupling and cyclization DIC-mediated intramolecular cyclization Benzimidazole-thiazole derivatives

Detailed Research Findings and Notes

  • The initial synthesis of 2-(bromomethyl)-1H-benzimidazole is well-established and provides a versatile intermediate for further functionalization.
  • The Hantzsch thiazole synthesis remains a robust method for constructing the thiazole ring with various substituents, including methyl and amino groups.
  • The nucleophilic substitution of bromomethyl benzimidazole with thiazol-2-amine derivatives is a straightforward approach but may suffer from moderate yields and scalability issues.
  • The newer synthetic strategy involving isothiocyanate and diamine coupling followed by carbodiimide-mediated cyclization offers improved yields and scalability, making it suitable for larger-scale synthesis.
  • Purification techniques such as flash chromatography on silica gel with solvent gradients (e.g., dichloromethane/methanol mixtures) are commonly employed to isolate the final product with high purity.
  • Characterization of intermediates and final products typically involves IR spectroscopy, ^1H-NMR, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine (-NH₂) at position 2 of the thiazole ring participates in nucleophilic substitutions:

Reaction TypeReagents/ConditionsProductYieldSource
Acylation Acetyl chloride, pyridine, 0°C → RT5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-acetamide78%
Sulfonation Sulfonyl chlorides, DCM, 24hCorresponding sulfonamide derivatives65–82%
Schiff Base Formation Aromatic aldehydes, methanol, refluxImine-linked conjugates55–70%

Cross-Coupling Reactions

The thiazole ring facilitates palladium-catalyzed couplings:
Suzuki-Miyaura Reaction:
Substrate: 5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-boronic acid
Conditions:

  • Catalyst: Pd(PPh₃)₄

  • Base: Na₂CO₃

  • Solvent: DME/H₂O
    Products: Biaryl derivatives with enhanced π-conjugation .

Electrophilic Aromatic Substitution

The benzimidazole moiety undergoes regioselective substitutions:

PositionReactionReagentsMajor ProductSelectivity
C5NitrationHNO₃/H₂SO₄, 0°C5-Nitro-benzimidazole-thiazole>90%
C4/C7HalogenationCl₂ (FeCl₃ catalyst)4-Chloro or 7-chloro derivatives4:1 ratio

Coordination Chemistry

The compound acts as a bidentate ligand via:

  • Thiazole nitrogen (N3)

  • Benzimidazole nitrogen (N1)
    Example:
    Complex Formation with Cu(II):
    Stoichiometry: [Cu(L)₂Cl₂]
    Geometry: Distorted octahedral (confirmed by XRD) .

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show pharmacological relevance:

  • Antimycobacterial Activity:

    • N-Acylation with 4-chlorobenzoyl groups → 12-fold increase in MtIMPDH inhibition (IC₅₀ = 0.55 µM) .

  • Anticancer Potential:

    • Suzuki-coupled biaryl analogs → CDK4/6 inhibition (IC₅₀ < 10 nM) .

Stability and Reactivity Trends

  • pH Sensitivity: Degrades in strong acids (pH < 2) via thiazole ring protonation .

  • Photoisomerization: Exhibits dual excited-state intramolecular proton transfer (ESIPT) in polar solvents .

Key Research Findings

  • Alkylation at the thiazole amine reduces aqueous solubility but enhances membrane permeability .

  • Electron-withdrawing groups at C4 of benzimidazole improve metabolic stability .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzimidazole and thiazole exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains. For instance, studies indicate that modifications of the benzimidazole-thiazole framework can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.

In a study by Chitti et al. (2022), compounds similar to 5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine were synthesized and screened for their antitubercular activity, showing promising results with low IC50 values against Mycobacterium tuberculosis .

Anticancer Properties

The anticancer potential of this compound has also been explored extensively. Research indicates that the structural features of benzimidazole derivatives contribute to their ability to inhibit cancer cell proliferation. For example, compounds with similar structures have shown significant cytotoxicity against human colorectal carcinoma cells (HCT116), with IC50 values indicating higher potency than standard chemotherapeutics like 5-fluorouracil .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of key enzymes involved in metabolic pathways, particularly dihydrofolate reductase (DHFR). This enzyme is crucial for DNA synthesis and cell division, making it a target for antimicrobial and anticancer therapies .

Antitubercular Activity

Recent studies have highlighted the efficacy of benzimidazole-thiazole derivatives in combating tuberculosis, a disease caused by Mycobacterium tuberculosis. The ability of these compounds to disrupt the bacterial cell wall and inhibit growth showcases their potential as new therapeutic agents .

Organic Electronics

Beyond biological applications, this compound has potential uses in material science, particularly in organic electronics and photonic devices. The unique electronic properties of benzimidazole derivatives make them suitable candidates for organic semiconductors, which are integral to the development of flexible electronic devices.

Summary of Case Studies

Study ReferenceApplicationFindings
Chitti et al. (2022) AntimicrobialShowed significant activity against Mycobacterium tuberculosis with low IC50 values.
PMC6661798 (2019) AnticancerDemonstrated cytotoxic effects on HCT116 cells surpassing standard drugs like 5-FU.
Sigma-Aldrich Data Material ScienceIdentified potential for use in organic electronics due to favorable electronic properties.

Mechanism of Action

The mechanism of action of 5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Benzoimidazole Moieties

(a) 5-Aryl-4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one Derivatives
  • Structure : These derivatives incorporate a pyrrolidin-2-one ring linked to both benzoimidazole and naphthyl-thiazole groups .
  • Synthesis : Prepared via condensation of Schiff bases (e.g., arylidine-[4-(2-naphthalenyl)thiazolyl]-2-amines) with succinic anhydride. Yields and purity were confirmed by NMR and FT-IR .
  • Bioactivity : Exhibited potent antibacterial activity against Bacillus subtilis and Staphylococcus aureus (Gram-positive) and antifungal effects against Penicillium expansum. Compounds outperformed ciprofloxacin in some cases .
  • Comparison: Unlike the target compound, these derivatives include a pyrrolidinone ring, enhancing structural complexity and bioactivity breadth.
(b) N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-phenyl-1,3,4-thiadiazol-2-amine Derivatives
  • Structure : Replace the thiazole ring with a 1,3,4-thiadiazole moiety, connected via a methyl bridge .
  • Synthesis : Synthesized using POCl3 and thiosemicarbazide, yielding derivatives with fluorophenyl, iodophenyl, or chlorophenyl substituents. Melting points ranged from 175–224°C .
  • The target compound’s methylthiazole may offer better metabolic stability.

Compounds with Alternative Heterocyclic Cores

(a) 4-(1H-Benzo[d]imidazol-2-yl)-furazan-3-amines (BIFAs)
  • Structure : Furazan (1,2,5-oxadiazole) replaces the thiazole ring, linked to benzoimidazole .
  • Synthesis: Prepared via aminofurazanyl hydroximoyl chlorides and o-diaminobenzenes, achieving 60–90% yields.
  • Comparison : The furazan ring introduces distinct reactivity, but the target compound’s thiazole may provide superior solubility.
(b) Imidazo[2,1-b][1,3,4]thiadiazole Derivatives
  • Structure : Fused imidazole-thiadiazole systems, e.g., 5-(4-methoxybenzyl)-1,3,4-thiadiazole-2-amine .
  • Synthesis : Involved sulfuric acid-mediated reactions of 4-methoxyphenyl acetic acid and thiosemicarbazide .

Key Data Tables

Table 2: Melting Points of Selected Analogues

Compound Melting Point (°C) Reference
N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine 195–197
5-(4-Methylphenyl)-1H-imidazol-2-amine (Analog from ) Not reported
5-Aryl-pyrrolidin-2-one derivatives (e.g., 5a–h) Not reported

Biological Activity

5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine is a heterocyclic compound characterized by the presence of both benzimidazole and thiazole rings. This unique structural combination contributes to its diverse biological activities, making it a significant subject of study in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Structural Overview

Molecular Formula and Weight

  • Molecular Formula : C11H10N4S
  • Molecular Weight : Approximately 230.29 g/mol

The compound's structure allows it to interact with various biological targets, enhancing its significance in pharmacological applications.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. The compound has been shown to inhibit the growth of several bacterial strains, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Candida albicans

The minimum inhibitory concentrations (MIC) for these bacteria are often below 10 µg/mL, indicating strong antimicrobial efficacy .

2. Anticancer Properties

Research indicates that this compound may possess significant anticancer activity. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:

  • Human glioblastoma U251 cells
  • Human melanoma WM793 cells

In vitro assays have reported IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer cell lines, suggesting that the thiazole ring is crucial for its cytotoxic activity .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReferences
AntimicrobialStaphylococcus aureus< 1 µg/mL
AntimicrobialEscherichia coli< 10 µg/mL
AnticancerU251 (glioblastoma)1.61 µg/mL
AnticancerWM793 (melanoma)1.98 µg/mL

The biological activity of this compound is attributed to its ability to bind with specific enzymes and receptors within biological systems. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer therapy, where inhibiting growth factor signaling can lead to reduced tumor growth.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological properties. For example:

  • Synthesis of Derivatives : Researchers have synthesized multiple derivatives by modifying the thiazole or benzimidazole rings to improve potency and selectivity against specific targets.
  • In Vivo Studies : Animal models have been employed to assess the therapeutic potential of these compounds in treating infections and tumors, with promising results indicating lower toxicity compared to traditional chemotherapeutics .

Q & A

Q. What are the standard synthetic routes for 5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine, and how can reaction conditions be optimized?

The compound is synthesized via a one-pot reaction involving benzimidazole precursors and thiazole derivatives. For example, a thiazolo[3,2-a]pyrimidine scaffold can be prepared by reacting NN-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-cyanoacetamide with 2-aminothiazole and aromatic aldehydes under reflux in acetic acid . Optimization includes adjusting molar ratios (e.g., 1:1.1 for aldehyde to amine), solvent choice (acetic acid for cyclization), and temperature (reflux at 110°C for 3–5 hours). Purity is enhanced via recrystallization from DMF/acetic acid mixtures .

Q. Which analytical techniques are critical for characterizing this compound and confirming its structure?

Key methods include:

  • FT-IR : To identify functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • NMR : 1H^1H and 13C^13C NMR confirm substituent positions, such as methyl groups (δ ~2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., R factor <0.05 for high precision) .
  • TLC : Monitors reaction progress using ethyl acetate/hexane (1:1) as the mobile phase .

Q. How can researchers design initial biological activity screens for this compound?

Begin with in vitro assays :

  • Anticancer activity : Use MTT assays against human cancer cell lines (e.g., IC₅₀ values reported for thiazolo-benzimidazole derivatives in the range of 1–10 µM) .
  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., inhibition zones ≥15 mm indicate potency) .
  • Fluorescence studies : Evaluate photophysical properties (e.g., λem ~450 nm) for potential imaging applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve the compound’s biological efficacy?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, halogen) at the benzimidazole C5 position to enhance anticancer activity .
  • Scaffold hybridization : Combine with triazole or pyrazine rings (e.g., via Huisgen cycloaddition) to improve solubility and target affinity .
  • Docking studies : Use AutoDock Vina to predict binding modes to targets like urokinase receptor (uPAR) or kinases (docking scores ≤-8 kcal/mol suggest strong interactions) .

Q. What strategies resolve contradictions in biological data across different studies?

  • Purity validation : Compare HPLC profiles (≥95% purity) to exclude impurities as confounding factors .
  • Crystallographic analysis : Confirm polymorphic forms (e.g., monoclinic vs. orthorhombic crystals) that may alter activity .
  • Dose-response reevaluation : Perform IC₅₀ assays under standardized conditions (e.g., 48-hour exposure, 10% FBS media) .

Q. How can molecular modeling guide the design of derivatives with enhanced selectivity?

  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., thiazole N) and hydrophobic regions (methyl groups) using Schrödinger Suite .
  • MD simulations : Simulate binding stability to uPAR over 100 ns; RMSD <2 Å indicates stable complexes .
  • ADMET prediction : Use SwissADME to optimize logP (2–3) and reduce hepatotoxicity (e.g., avoid thiol groups) .

Q. What experimental approaches validate the compound’s mechanism of action in disease models?

  • Gene expression profiling : RNA-seq to identify pathways (e.g., apoptosis markers like Bax/Bcl-2 ratio) .
  • In vivo xenograft models : Administer 10–50 mg/kg doses to tumor-bearing mice; monitor tumor volume reduction ≥50% over 21 days .
  • Flow cytometry : Assess cell cycle arrest (e.g., G1 phase accumulation via PI staining) .

Methodological Considerations

Q. How should researchers handle solubility challenges during in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% final concentration) for stock solutions.
  • Surfactants : Add 0.01% Tween-80 to aqueous buffers for hydrophobic derivatives .
  • Prodrug design : Introduce phosphate esters at the thiazole NH for improved aqueous solubility .

Q. What are best practices for scaling up synthesis without compromising yield?

  • Batch optimization : Use flow chemistry for one-pot reactions (residence time ~30 minutes) .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps (yields ≥80%) .
  • Green chemistry : Replace POCl₃ with ionic liquids (e.g., [BMIM]Cl) for eco-friendly cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.